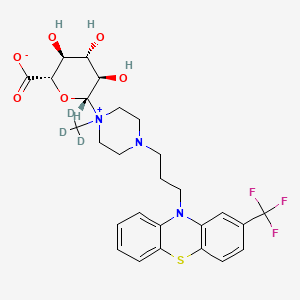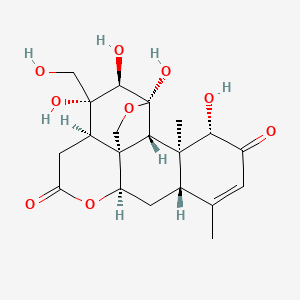
Shinjulactone M
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Shinjulactone M is a quassinoid compound isolated from various parts of the Ailanthus species, an important genus of the Simaroubaceae family. This compound is known for its bitter taste and has been traditionally used as an antimalarial and anthelmintic agent.
Preparation Methods
Shinjulactone M is primarily isolated from the Ailanthus species. The extraction process involves the use of solvents to separate the compound from the plant material. The synthetic routes and reaction conditions for this compound are not extensively documented, but it is known that the compound can be obtained in high purity through careful extraction and purification processes .
Chemical Reactions Analysis
Shinjulactone M undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of different ketones and aldehydes .
Scientific Research Applications
Shinjulactone M has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of quassinoids and their chemical properties.
Biology: this compound is studied for its potential anti-inflammatory and anti-parasitic properties.
Medicine: Research is ongoing to explore its use in treating chronic bronchitis, epilepsy, and asthma.
Industry: The compound’s potential as an antimalarial and anthelmintic agent makes it valuable in the pharmaceutical industry
Mechanism of Action
The mechanism of action of Shinjulactone M involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins involved in inflammatory and parasitic processes. The exact molecular targets and pathways are still under investigation, but it is believed that this compound exerts its effects by modulating the activity of key signaling molecules .
Comparison with Similar Compounds
Shinjulactone M is part of a larger family of quassinoids, which includes compounds like Shinjulactone A, Shinjulactone C, and Ailantinol E, F, and G. These compounds share similar chemical structures and biological activities but differ in their specific functional groups and molecular configurations. This compound is unique due to its specific combination of hydroxyl and epoxy groups, which contribute to its distinct biological properties .
Properties
Molecular Formula |
C20H26O9 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
(1S,4R,5R,6R,7R,11R,13S,17S,18S,19R)-4,5,6,17-tetrahydroxy-6-(hydroxymethyl)-14,18-dimethyl-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione |
InChI |
InChI=1S/C20H26O9/c1-8-3-10(22)14(24)17(2)9(8)4-12-18-7-28-20(27,15(17)18)16(25)19(26,6-21)11(18)5-13(23)29-12/h3,9,11-12,14-16,21,24-27H,4-7H2,1-2H3/t9-,11+,12+,14+,15+,16+,17+,18+,19-,20+/m0/s1 |
InChI Key |
OYZBTNYPQVEPOO-KFAZELOMSA-N |
Isomeric SMILES |
CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@]([C@@H]([C@@]([C@@H]4CC(=O)O3)(CO)O)O)(OC5)O)C)O |
Canonical SMILES |
CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4CC(=O)O3)(CO)O)O)(OC5)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



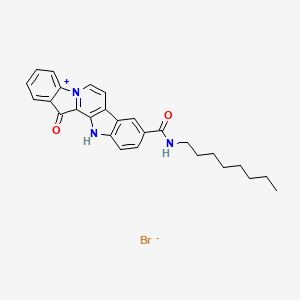
![9-[(1R,2R,4S)-3-azido-2-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B12409776.png)

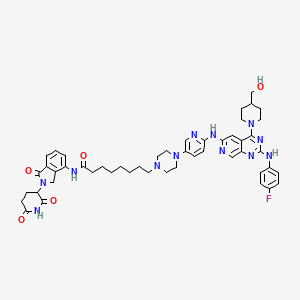
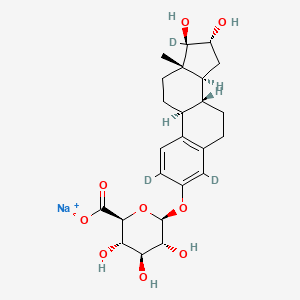
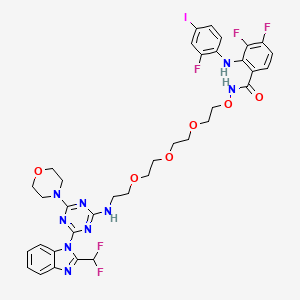
![[(E)-[1-(3,4-dichlorophenyl)-3-piperidin-1-ylpropylidene]amino]thiourea](/img/structure/B12409814.png)
![(1R,10R)-10-(hydroxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12409816.png)




